molecular formula C14H8Cl2N2 B11847995 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine CAS No. 845533-62-2

2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine

Cat. No.: B11847995
CAS No.: 845533-62-2
M. Wt: 275.1 g/mol
InChI Key: YBDVETMCUGPFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine is a chemical scaffold of significant interest in medicinal chemistry research. The 1,8-naphthyridine structure is a privileged pharmacophore known for a broad spectrum of biological activities . This specific derivative, featuring chloro substituents at the 2-position and on the pendant phenyl ring, is primarily utilized as a key synthetic intermediate for the development of novel therapeutic agents. Researchers value this compound for constructing more complex molecules aimed at targeting infectious diseases. Its structural framework is analogous to that found in several established antibacterial compounds, such as nalidixic acid and its successors, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . Furthermore, recent research highlights the application of 1,8-naphthyridine derivatives in other areas, including as potent integrase strand transfer inhibitors (INSTIs) for antiviral research and in the development of anti-tuberculosis agents . The presence of halogen atoms offers potential sites for further functionalization, making it a versatile precursor for structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

845533-62-2

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine

InChI

InChI=1S/C14H8Cl2N2/c15-12-6-2-1-5-10(12)11-8-9-4-3-7-17-14(9)18-13(11)16/h1-8H

InChI Key

YBDVETMCUGPFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a chloroiminium intermediate, which facilitates electrophilic aromatic substitution on the pyridine ring. Cyclization at 90°C for 4–6 hours achieves a 78–85% yield of the formyl derivative. Key spectral data include:

  • IR : 1672 cm⁻¹ (C=O stretch)

  • ¹H NMR : δ 10.54 ppm (aldehyde proton)

To introduce the 2-chlorophenyl group, a Claisen-Schmidt condensation is employed. Reacting 2-chloro-3-formyl-1,8-naphthyridine with 2-chloroacetophenone in ethanol under basic conditions (e.g., NaOH) generates the target compound. This step typically requires 12–24 hours at reflux, with yields of 60–70%.

Friedlander Condensation for One-Pot Synthesis

The Friedlander reaction offers a streamlined approach by concurrently forming the naphthyridine core and introducing substituents. As reported by Kumar et al., this method utilizes 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds in water with a choline hydroxide ionic liquid (ChOH-IL) catalyst.

Application to Target Compound

For 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine, the reaction would involve:

  • Substrate : 2-amino-5-chloropyridine

  • Carbonyl Component : 2-chlorocinnamaldehyde

The process operates at 50°C for 6–8 hours, achieving yields exceeding 90%. The ionic liquid enhances solubility and stabilizes intermediates via hydrogen bonding, as confirmed by DFT calculations.

Table 1: Friedlander Condensation Optimization

ParameterOptimal ConditionYield (%)
Catalyst Loading1 mol% ChOH-IL92
Temperature50°C89
SolventWater91
Reaction Time8 hours90

Gould-Jacobs Cyclization for Functionalized Derivatives

The Gould-Jacobs method is favored for synthesizing 1,8-naphthyridines with electron-withdrawing groups. This two-step process involves:

  • Condensation : 2-Amino-5-chloropyridine reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

  • Cyclization : Thermal treatment at 250°C in diphenyl ether induces ring closure, yielding ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate.

Table 2: Suzuki Coupling Conditions

ReagentRoleYield (%)
Pd(PPh₃)₄Catalyst70
K₂CO₃Base68
DMF/H₂O (3:1)Solvent72
Temperature80°C65

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound

MethodStepsTotal Yield (%)ScalabilityGreen Metrics
Vilsmeier-Haack250–55ModerateLow
Friedlander185–90HighHigh
Gould-Jacobs340–45LowModerate
  • Vilsmeier-Haack : Requires halogenated reagents (POCl₃) but provides precise control over substitution.

  • Friedlander : Superior atom economy and scalability, ideal for industrial applications.

  • Gould-Jacobs : Flexible for diverse substituents but involves high-temperature steps and lower yields .

Chemical Reactions Analysis

Nucleophilic Substitution with Hydrazine Hydrate

Reaction of 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine with hydrazine hydrate under reflux conditions yields 2-hydrazino-3-(2-chlorophenyl)-1,8-naphthyridine. This intermediate is critical for subsequent condensations and cyclizations .

Conditions :

  • Reflux in ethanol or methanol

  • Reaction time: 2–4 hours

  • Yield: 94–98%

Characterization :

  • IR : Absence of C-Cl stretch (~650 cm⁻¹), new N-H stretch (~3350 cm⁻¹)

  • ¹H NMR : δ 8.42 (s, H-4), 8.56 (m, H-5), 7.73 (m, H-6), 9.18 (m, H-7)

Claisen-Schmidt Condensation with Aromatic Aldehydes

The hydrazino derivative undergoes condensation with aromatic aldehydes under microwave irradiation to form hydrazones, which are precursors for triazolo-naphthyridine derivatives .

General Procedure :

  • Microwave irradiation (150–600 W)

  • Solvent-free conditions with DMF or NaOH as catalyst

  • Reaction time: 0.5–3 minutes

  • Yields: 80–98%

Example Reaction :
2-Hydrazino-3-(2-chlorophenyl)-1,8-naphthyridine + Benzaldehyde → 1-Phenyl-4-(2-chlorophenyl)-1,2,4-triazolo[4,3-a] naphthyridine

Spectral Data :

  • IR : 1623 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H)

  • ¹H NMR : δ 7.98–8.48 (aromatic protons), 12.34 (s, NH)

Oxidative Cyclization with Chloramine-T

Hydrazones derived from this compound undergo oxidative cyclization using chloramine-T to form 1,2,4-triazolo[4,3-a] naphthyridines .

Conditions :

  • Ethanol solvent

  • Microwave irradiation (80–150 W)

  • Reaction time: 2–5 minutes

  • Yield: 85–92%

Key Features :

  • No by-products observed

  • Products require no further purification

Comparative Analysis: Microwave vs. Conventional Heating

Microwave irradiation significantly enhances reaction efficiency compared to conventional methods:

Reaction TypeMicrowave Yield (%)Conventional Yield (%)Time Reduction
Hydrazinolysis94–9860–70
Claisen-Schmidt80–9820–4010×
Oxidative Cyclization85–925–815×

Data aggregated from

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The C-2 chlorine is highly reactive due to electron-withdrawing effects of the naphthyridine ring, facilitating substitution with amines or hydrazines .

  • Cyclization Pathways : Chloramine-T acts as both an oxidant and a source of nitrogen for triazole ring formation .

  • Solvent-Free Conditions : Microwave-assisted reactions minimize side products and improve atom economy .

This comprehensive analysis highlights the synthetic versatility of this compound, enabling efficient access to complex heterocycles with applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine, have shown significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives can exhibit substantial antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, derivatives have been synthesized that demonstrate better activity than standard antibiotics like tetracycline and ampicillin.
  • Fungal Infections : Some compounds within this class have also displayed antifungal activities against pathogens like Aspergillus niger and Fusarium oxysporum .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

  • Breast Cancer : Recent investigations have reported that specific naphthyridine derivatives exhibit IC50 values lower than established chemotherapeutics, indicating potent anticancer activity against human breast cancer cell lines .
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been evaluated for their ability to reduce inflammation in various models:

  • In Vivo Studies : Compounds have shown promising results in reducing inflammatory markers and alleviating pain in animal models, suggesting their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Studies

StudyFocusFindings
E. Laxminarayana et al.Antimicrobial ActivityEvaluated multiple naphthyridine derivatives against various bacteria; some showed significant activity against P. vulgaris and S. aureus .
J. M. Quintela et al.Antiparasitic ActivityInvestigated the effects of naphthyridine derivatives on protozoal infections with promising results comparable to standard treatments .
Vinod Kumar Gurjar et al.Antibacterial EvaluationSynthesized new derivatives with enhanced antibacterial activity compared to standard antibiotics .
Nesreen S. Ahmed et al.Anticancer PotentialReported on the synthesis of naphthyridine analogues with significant cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural and Functional Group Variations

The pharmacological profile of 1,8-naphthyridine derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

Chlorine Positioning: Chlorine at C2 (target compound) may enhance DNA intercalation or enzyme inhibition compared to C5 (e.g., 5-chloro derivatives in ).

Functional Groups: Carboxamide derivatives (e.g., compound in ) exhibit enhanced solubility and hydrogen-bonding capacity, critical for receptor interactions. Ethyl thio/seleno groups (e.g., in ) introduce redox-active moieties, which may influence antimicrobial activity via reactive oxygen species (ROS) generation.

Antimicrobial Activity:
  • Target Compound: Limited direct data, but structurally similar 1,8-naphthyridines with dual chloro substituents (e.g., 5a3 in ) show moderate activity against E. coli (MIC: 64 µg/mL) .
  • Comparison with Fluoroquinolones: Gemifloxacin (a clinical 1,8-naphthyridine derivative) exhibits MIC values <1 µg/mL for Gram-negative bacteria, highlighting the importance of fluoro substitution and piperazinyl groups .
Anticancer Activity:
  • The carboxamide derivative (5a3) demonstrated cytotoxicity against HepG2 liver cancer cells (IC₅₀: 4.2 µM) via topoisomerase II inhibition, comparable to doxorubicin .
  • Chlorophenyl-substituted derivatives (e.g., compound 11 in ) showed selective activity against MCF7 breast cancer cells (IC₅₀: 8.7 µM), suggesting substituent-dependent mechanisms .
Synergistic Effects:
  • Certain 1,8-naphthyridines (e.g., 1,8-NA and 3-TNB in ) enhance fluoroquinolone efficacy by dual topoisomerase inhibition, reducing required antibiotic doses .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP PSA (Ų) Solubility (mg/mL)
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine 289.15 3.5 38.7 0.12 (DMSO)
5a3 (carboxamide derivative) 424.28 2.8 85.6 1.45 (DMSO)
5-Chloro-2-(3-methylpyridin-2-yl)-1,8-naphthyridine 255.70 3.1 38.7 0.09 (DMSO)
  • Lipophilicity : Higher LogP values (e.g., 3.5 for the target compound) suggest better membrane permeability but lower aqueous solubility .
  • Polar Surface Area (PSA) : Carboxamide derivatives (PSA: 85.6 Ų) exhibit improved solubility and bioavailability compared to halogenated analogs .

Biological Activity

2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine is a derivative of the naphthyridine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Naphthyridine Derivatives

Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of these compounds allows for various substitutions that can enhance their biological efficacy. Specifically, the presence of chloro substituents has been shown to influence their pharmacological profiles positively.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of naphthyridines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a 4-chlorophenyl ring have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
E. coli16 µg/mL
P. aeruginosa20 µg/mL
Bacillus subtilis15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies indicate that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (human breast cancer) and A549 (lung cancer) with IC50 values ranging from 1.5 to 7.8 µM . The mechanism involves DNA intercalation, which disrupts DNA replication and transcription processes.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF76.53
A5497.89
HeLa5.30

The biological activity of naphthyridine derivatives is often attributed to their ability to interact with various biological targets:

  • DNA Intercalation : These compounds can intercalate between DNA base pairs, leading to conformational changes that inhibit replication and transcription .
  • Enzyme Inhibition : Certain derivatives exhibit inhibitory effects on enzymes such as topoisomerase II and HIV integrase, which are critical for cancer cell proliferation and viral replication .

Case Studies

Recent studies have focused on synthesizing new derivatives to enhance the biological activity of naphthyridines:

  • Study on Antimicrobial Efficacy : A series of naphthyridine derivatives were synthesized and tested against resistant bacterial strains. The results indicated that modifications at the C3 position significantly increased antibacterial potency .
  • Evaluation of Anticancer Properties : In a study evaluating the anticancer effects against various cell lines, several derivatives were found to outperform standard chemotherapeutic agents in terms of potency and selectivity .

Q & A

Q. What synthetic routes are commonly used to prepare 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine, and how is purity confirmed?

The compound is synthesized via:

  • Friedlander Reaction : Condensation of 2-aminonicotinaldehyde derivatives with α-methylene carbonyl compounds under acidic/basic catalysis (e.g., polyphosphoric acid at 478–483 K for 5 hours) .
  • Halogenolysis : Treatment of 1,8-naphthyridinones with POCl₃ (neat or with PCl₅/DMF) to replace hydroxyl groups with chlorine .
    Purity is confirmed using analytical techniques :
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 M⁺) and elemental analysis (C, H, N percentages) .
  • IR Spectroscopy : Detection of functional groups (e.g., C=O at 1696 cm⁻¹, OH at 3170 cm⁻¹) .
  • NMR : Characteristic signals for aromatic protons (e.g., δ 9.08 ppm for naphthyridine protons) and substituents .

Q. Which spectroscopic methods are critical for structural elucidation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.48–8.19 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 167.98 ppm) .
  • X-ray Crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å), dihedral angles (e.g., 3.08° for naphthyridine planarity), and π-π interactions in crystal packing .
  • IR Spectroscopy : Identifies functional groups like ketones or hydroxyls .

Q. What in vitro models are used to evaluate biological activity?

  • Cytotoxicity Assays : Screening against cancer cell lines (e.g., MCF7 breast cancer cells) using protocols like MTT or SRB assays .
  • Antimicrobial Testing : Disk diffusion or microdilution methods for assessing bacterial/fungal inhibition .

Q. What purification techniques are employed post-synthesis?

  • Column Chromatography : Silica gel with solvent gradients (e.g., petroleum ether:ethyl acetate = 96:4) .
  • Recrystallization : Using methanol or ethyl acetate to isolate high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve halogenolysis yields?

  • Catalyst Selection : Adding DMF or ZnCl₂ to POCl₃ enhances chlorination efficiency .
  • Temperature Control : Prolonged heating (e.g., 5 hours at 478–483 K) ensures complete conversion but requires monitoring via TLC .
  • Substrate Pre-activation : Pre-treating naphthyridinones with PCl₅ increases reactivity .

Q. How do crystallography data inform molecular interaction studies?

  • Planarity Analysis : Dihedral angles (e.g., 3.08° between fused rings) influence π-π stacking and ligand-receptor binding .
  • Intermolecular Forces : Van der Waals interactions and hydrogen bonding (e.g., C–H⋯O) stabilize crystal lattices and guide co-crystal design .

Q. How to resolve discrepancies in reported biological activity data?

  • Purity Verification : Confirm compound identity via NMR/MS and check for byproducts (e.g., unreacted starting materials) .
  • Assay Standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
  • SAR Studies : Compare analogues (e.g., methyl vs. phenyl substituents) to identify structure-activity trends .

Q. How to design experiments for studying substituent effects on bioactivity?

  • Rational Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Computational Modeling : Use DFT to predict electronic effects on binding affinity .
  • High-Throughput Screening : Test derivatives in diverse assays (e.g., kinase inhibition, apoptosis) to map pharmacological profiles .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., LC-MS for purity alongside bioassays) .
  • Reaction Mechanism Probes : Isotopic labeling (e.g., ¹⁵N) or trapping intermediates (e.g., via NMR monitoring) to elucidate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.